molecular formula C7H6BrFO B1286996 (4-Bromo-3-fluorophenyl)methanol CAS No. 222978-01-0

(4-Bromo-3-fluorophenyl)methanol

Cat. No. B1286996
M. Wt: 205.02 g/mol
InChI Key: VQDUFYPJCUBGQW-UHFFFAOYSA-N
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Description

(4-Bromo-3-fluorophenyl)methanol is a compound that is structurally related to various research subjects in the field of organic chemistry. While the specific compound is not directly studied in the provided papers, the related compounds that have been investigated offer insights into the weak interactions, synthesis methods, and physical properties that could be relevant to (4-Bromo-3-fluorophenyl)methanol.

Synthesis Analysis

The synthesis of related compounds, such as bis(2-bromophenyl)methanols, has been achieved through palladium-catalyzed methods, which could potentially be adapted for the synthesis of (4-Bromo-3-fluorophenyl)methanol . The reaction involves oxidation of alcohol followed by intramolecular reductive coupling, suggesting that a similar approach might be applicable for synthesizing (4-Bromo-3-fluorophenyl)methanol.

Molecular Structure Analysis

Studies on compounds with similar structural motifs, such as (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol, have revealed the presence of strong O-H···N hydrogen bonds and C-F···π interactions . These findings suggest that (4-Bromo-3-fluorophenyl)methanol may also exhibit interesting intermolecular interactions due to the presence of fluorine and the potential for hydrogen bonding.

Chemical Reactions Analysis

The reactivity of halogenated compounds in the presence of nucleophilic and electrophilic agents has been explored, as seen in the study of 1-fluoro-1-bromo-2-arylcyclopropanes . These reactions often involve ring retention or cleavage depending on the conditions, indicating that (4-Bromo-3-fluorophenyl)methanol might undergo similar solvolysis reactions in the presence of methanol and other agents.

Physical and Chemical Properties Analysis

The physical properties of structurally related compounds have been characterized, such as the refractive indices of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one in various solvent mixtures . Parameters like molar refraction and polarizability constant have been calculated, which could be relevant for understanding the properties of (4-Bromo-3-fluorophenyl)methanol. Additionally, the presence of a bromophenyl group in fluorinated poly(aryl ether) has been shown to contribute to the material's thermal and oxidative stability , suggesting that the bromine in (4-Bromo-3-fluorophenyl)methanol may similarly affect its stability and reactivity.

Scientific Research Applications

  • Chemical Properties and Applications

    • (4-Bromo-3-fluorophenyl)methanol is a type of organic building block that belongs to the categories of Aryls, Bromides, Fluorinated Building Blocks, Alcohols, and Benzene Compounds .
    • It is used in the synthesis of various chemical compounds .
    • The compound has a molecular weight of 205.02 and its linear structure formula is C7H6BrFO .
    • It has high GI absorption, is BBB permeant, and is a CYP1A2 inhibitor .
    • It has a synthetic accessibility score of 1.39, indicating it is relatively easy to synthesize .
  • Synthesis Path-Upstream

    • One of the synthesis methods involves the use of sodium acetate and pyridinium chlorochromate in dichloromethane at 20℃ for 2 hours .
    • This method yields a 63% success rate .

Safety And Hazards

“(4-Bromo-3-fluorophenyl)methanol” is classified under GHS07 for safety . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

(4-bromo-3-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDUFYPJCUBGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609371
Record name (4-Bromo-3-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-3-fluorophenyl)methanol

CAS RN

222978-01-0
Record name (4-Bromo-3-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromo-3-fluorophenyl)methanol
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Synthesis routes and methods I

Procedure details

4-Bromo-3-fluorobenzoic acid (40.8 g, 0.187 mol) was dissolved in THF (250 ml) with magnetic stirring under Ar in an ice-H2O bath. The cloudy solution was treated dropwise with borane-THF complex (1 M) (374 mL, 0.374 mol) over a 1 h period maintaining the internal temperature at <10° C. The reaction mixture was left to warm to ambient temperature overnight, then cooled in an ice H2O bath and treated dropwise with H2O (150 mL). The THF was removed on a rotary evaporator, and the residue partitioned between EtOAc and H2O. The aqueous layer was extracted with EtOAc (3×100 mL), the organic layers combined, washed with brine, and dried (Na2SO4), filtered, and concentrated to give the title compound as an oil which solidified on standing.
Quantity
40.8 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of the product from Step H (14.69 g, 67.0 mmol) in 40 mL of tetrahydrofuran at 0° C. was added borane in THF (141 mL, 141 mmol, 1M) dropwise, keeping the reaction temperature below 5° C. The solution was allowed to warm to room temperature, then stirred for one hour. The reaction was cautiously quenched at 0° C. with 50 mL of water, concentrated in vacuo, and partitioned between EtOAc and water. The aqueous layer was extracted twice with EtOAc, and the combined organic layers were washed with brine, dried (Na2SO4), filtered, and concentrated in vacuo to provide the titled product.
Quantity
14.69 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
141 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-3-fluorobenzaldehyde (10 g, 49.3 mmol) and NaBH4 (3.73 g, 99 mmol) in THF (100 mL) was added MeOH (100 mL) dropwise at 20° C. After LCMS analysis showed the starting material had disappeared, the solvent was removed in vacuo. The residue was dissolved in DCM (200 mL) and washed with H2O (60 mL) and brine (60 mL). The organic layer was dried over Na2SO4, filtered and concentrated to yield a white solid of (4-bromo-3-fluorophenyl)methanol (9.8 g, 47.7 mmol, 97.0% yield): 1H NMR (400 MHz, CD3OD) δ 7.54 (t, J=7.8 Hz, 1H), 7.18 (d, J=9.6 Hz, 1H), 7.06 (d, J=7.2 Hz, 1H), 4.56 (s, 2H); ES-LCMS m/z 188.9 (M-17).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
3.73 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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